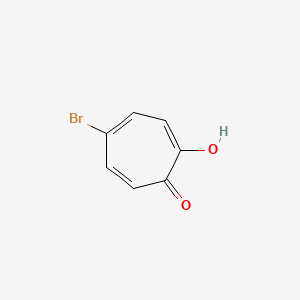

5-Bromo-2-hydroxycyclohepta-2,4,6-trien-1-one

Description

5-Bromo-2-hydroxycyclohepta-2,4,6-trien-1-one (CAS: 3172-00-7), also known as 5-bromotropolone, is a brominated derivative of the parent compound tropolone (2-hydroxycyclohepta-2,4,6-trien-1-one, CAS: 533-75-5). Its molecular formula is C₇H₅BrO₂, with a molecular weight of 201.01 g/mol . The bromine atom at the 5-position introduces distinct electronic and steric effects, altering reactivity and physical properties compared to unsubstituted tropolone. Tropolone derivatives are notable for their aromaticity, chelating ability, and applications in organic synthesis and medicinal chemistry .

Propriétés

IUPAC Name |

5-bromo-2-hydroxycyclohepta-2,4,6-trien-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrO2/c8-5-1-3-6(9)7(10)4-2-5/h1-4H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAHLUZDNJJOKGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)C(=CC=C1Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90498452 | |

| Record name | 5-Bromo-2-hydroxycyclohepta-2,4,6-trien-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90498452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3172-00-7 | |

| Record name | 5-Bromo-2-hydroxycyclohepta-2,4,6-trien-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90498452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Classical Synthesis via Bromination of Tropolone Derivatives

The most cited and efficient synthesis route involves the bromination of 2-hydroxycyclohepta-2,4,6-trien-1-one (tropolone) or its derivatives. This method typically uses elemental bromine or brominating reagents under controlled conditions to selectively introduce a bromine atom at the 5-position of the tropolone ring.

-

- Start with tropolone or 2-hydroxycyclohepta-2,4,6-trien-1-one as the substrate.

- React with bromine in an appropriate solvent (e.g., acetic acid or chloroform) at low temperature to avoid over-bromination.

- The reaction proceeds regioselectively to yield 5-bromo-2-hydroxycyclohepta-2,4,6-trien-1-one.

- The product is isolated by crystallization or extraction and purified by recrystallization.

Reference: Tetrahedron Letters, 1985, 26, p. 4543; DOI: 10.1016/S0040-4039(00)88954-6.

Synthesis from Bicyclic Dibromoalkene Precursors

An alternative method involves the reaction of bicyclic dibromoalkenes with iodine or other halogen sources to form the bromohydroxytropolone structure.

-

- Preparation of bicyclic dibromoalkene intermediates.

- Treatment with iodine or related halogenating agents to induce ring opening and rearrangement.

- Formation of this compound as a result of selective bromination and hydroxylation.

This method is noted for its efficiency and selectivity, providing good yields of the target compound.

Regioselective Nucleophilic Substitution on Bromotropolone Derivatives

Studies have shown that this compound can be synthesized or modified via nucleophilic substitution reactions on brominated tropolone derivatives.

-

- Starting from 5-bromo-2-methoxytropone, nucleophiles such as alcohols, amines, or thiols are reacted under basic conditions (e.g., potassium carbonate, triethylamine).

- This approach allows substitution at the 2-position or 5-position depending on the nucleophile and reaction conditions.

- The this compound can be obtained by demethylation or hydrolysis of methoxy derivatives.

Reference: Banwell et al., Heteroatom Chemistry, 2014.

Hinokitiol Analogues Preparation

Hinokitiol (β-thujaplicin) analogues, including this compound, have been prepared using specialized synthetic routes aimed at pharmaceutical applications. These methods often involve:

- Selective bromination of tropolone analogues.

- Salt formation and purification to enhance pharmaceutical properties.

Application of these compounds in iron transport and other biochemical assays.

Patent Literature: KR20210020876A, AU2019252933A1.

Comparative Data Table of Preparation Methods

Research Findings and Notes

- The bromination step is critical for regioselectivity; controlling temperature and reagent concentration avoids polybromination.

- The compound’s stability and purity are enhanced by recrystallization from ethanol or other solvents.

- Derivatives such as methyl ethers of this compound are used as intermediates for further functionalization.

- The compound serves as a key intermediate in the synthesis of pharmaceutical agents, including iron transport modulators and antimicrobial agents.

- Analytical characterization typically involves NMR, IR, and mass spectrometry to confirm substitution patterns and purity.

Analyse Des Réactions Chimiques

O-Alkylation and Functionalization

The hydroxyl group at position 2 participates in O-alkylation reactions, forming cycloheptatrienyl ether derivatives. For example:

-

Reaction with methylating agents (e.g., methyl iodide) produces 2-methoxy-5-bromotropolone, enhancing solubility for further modifications .

-

Alkylation is facilitated by the hydroxyl’s acidity (pK~a~ ≈ 7), intermediate between phenol and carboxylic acid, due to resonance stabilization with the carbonyl group .

Metal Coordination and Chelation

5-Bromotropolone acts as a bidentate ligand, binding metal ions via its hydroxyl and carbonyl oxygen atoms. Notable complexes include:

| Metal Complex | Structure | Application |

|---|---|---|

| Cu(II) complex | Cu(O₂C₇H₄Br)₂ | Catalytic and antimicrobial studies |

| Fe(III) complex | Fe(O₂C₇H₄Br)₃ | Investigated for antioxidant properties |

The bromine substituent modulates electron density, altering ligand stability and metal-binding selectivity compared to non-halogenated tropolones .

Electrophilic and Nucleophilic Substitution

The bromine atom at position 5 directs further substitution reactions:

-

Electrophilic Aromatic Substitution (EAS) : Nitration or sulfonation occurs preferentially at the 3- and 7-positions due to bromine’s meta-directing effects .

-

Nucleophilic Aromatic Substitution (NAS) : Limited reactivity under standard conditions due to the electron-deficient aromatic ring, but feasible with strong nucleophiles (e.g., amines) under high-temperature or catalytic conditions .

Biological Derivatization and Pharmacological Activity

α-Substituted derivatives of 5-bromotropolone exhibit selective anticancer activity:

| Derivative | Structure | IC₅₀ (μM) | Selectivity * |

|---|---|---|---|

| α-Naphthyl tropolone | 2-hydroxy-7-(naphthalen-2-yl) | 0.35 (Molt-4) | 13.8 |

| α-Benzodioxinyl tropolone | 2-(2,3-dihydro-1,4-benzodioxin-6-yl)-7-hydroxy | 0.42 (Molt-4) | 10.2 |

*Selectivity = IC₅₀ (healthy PBMCs) / IC₅₀ (cancer cells).

These derivatives inhibit histone deacetylases (HDACs) and induce apoptosis in leukemia cells, with reduced toxicity to healthy peripheral blood mononuclear cells (PBMCs) .

Oxidation and Tautomerization

-

Tautomerization : Rapid equilibrium between keto-enol forms due to intramolecular hydrogen bonding, observed as a symmetric structure in NMR spectra .

-

Oxidation : The carbonyl group is highly polarized, enabling oxidation of reducing agents (e.g., thiols) in biological systems .

Comparative Reactivity with Parent Tropolone

Applications De Recherche Scientifique

Anticancer Activity

Recent studies have highlighted the anticancer potential of tropolone derivatives, including 5-Bromo-2-hydroxycyclohepta-2,4,6-trien-1-one. Research has shown that this compound can selectively inhibit the growth of certain leukemia cell lines while exhibiting lower toxicity to healthy peripheral blood mononuclear cells (PBMCs). For instance:

- IC50 Values : In a comparative study, this compound demonstrated an IC50 value of 4.89 μM against the Molt-4 T-cell line compared to 0.86 μM for vorinostat, indicating a favorable selectivity profile .

| Compound | IC50 (μM) | Selectivity (hPBMC/Molt-4) |

|---|---|---|

| This compound | 4.89 | 13.8 |

| Vorinostat | 0.86 | 2.6 |

This selectivity suggests that this compound could be a promising candidate for targeted cancer therapies.

Material Science Applications

In addition to its biological applications, this compound has been explored in material science. Its unique chemical structure allows it to be utilized as a precursor in the synthesis of various organic materials and polymers with specific electronic or optical properties.

Study on Antimicrobial Properties

A study published in Bioorganic & Medicinal Chemistry Letters examined the antimicrobial properties of several tropolone derivatives including this compound. The results indicated that this compound exhibited significant antibacterial activity against Gram-positive bacteria .

Research on Neuroprotective Effects

Another investigation focused on the neuroprotective effects of tropolone derivatives in models of neurodegenerative diseases. The findings suggest that compounds like this compound may protect neuronal cells from oxidative stress and apoptosis .

Mécanisme D'action

The mechanism of action of 5-Bromo-2-hydroxycyclohepta-2,4,6-trien-1-one involves its interaction with molecular targets such as enzymes and receptors. The bromine atom and hydroxyl group play crucial roles in its reactivity and binding affinity. The compound can inhibit enzyme activity by forming stable complexes with metal ions in the active site, thereby blocking substrate access .

Comparaison Avec Des Composés Similaires

Parent Compound: Tropolone (C₇H₆O₂)

- Structure : Unsubstituted tropolone features a conjugated cycloheptatriene ring with a hydroxyl and ketone group.

- Molecular Weight : 122.12 g/mol .

- Reactivity : The hydroxyl group enables hydrogen bonding and metal coordination, while the conjugated system facilitates electrophilic substitution.

- Key Differences : The absence of bromine in tropolone results in lower molecular weight and reduced electron-withdrawing effects compared to 5-bromotropolone.

5-Amino-3-bromo-2-hydroxycyclohepta-2,4,6-trien-1-one (C₇H₆BrNO₂)

- Structure: Substituted with bromine at the 3-position and an amino group (-NH₂) at the 5-position (CAS: 36039-42-6) .

- Molecular Weight : 216.04 g/mol.

- Reactivity: The amino group donates electrons, activating the ring toward electrophilic substitution, while bromine withdraws electrons. This dual substitution creates regioselectivity in reactions.

5H-Cyclohepta-1,4-dioxin-5-one (C₉H₈O₃)

- Structure : Features a fused dioxin ring (CAS: 890854-94-1) .

- Molecular Weight : 164.16 g/mol.

- Reactivity : The dioxin oxygen atoms disrupt full conjugation, reducing aromaticity compared to tropolone derivatives.

- Key Differences : Lacks bromine and hydroxyl groups, making it less polar and reactive in metal-chelation reactions.

Structural and Electronic Analysis

Table 1: Comparative Data for Tropolone Derivatives

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |

|---|---|---|---|---|

| Tropolone | 533-75-5 | C₇H₆O₂ | 122.12 | -OH, -C=O |

| 5-Bromotropolone | 3172-00-7 | C₇H₅BrO₂ | 201.01 | -Br at C5 |

| 5-Amino-3-bromotropolone | 36039-42-6 | C₇H₆BrNO₂ | 216.04 | -Br at C3, -NH₂ at C5 |

| 5H-Cyclohepta-1,4-dioxin-5-one | 890854-94-1 | C₉H₈O₃ | 164.16 | Fused dioxin ring |

Electronic Effects

- 5-Bromotropolone : Bromine’s electron-withdrawing nature deactivates the ring, directing electrophilic attacks to positions ortho/para to the -OH group.

- 5-Amino-3-bromotropolone: The amino group at C5 counterbalances bromine’s deactivation, creating a polarized electronic environment .

- Tropolone : Higher electron density due to lack of bromine, favoring reactions like halogenation or sulfonation .

Activité Biologique

5-Bromo-2-hydroxycyclohepta-2,4,6-trien-1-one (commonly referred to as 5-bromotropolone) is a compound that has garnered attention in the field of medicinal chemistry due to its structural similarity to tropolone, a compound known for various biological activities. This article presents a detailed overview of the biological activity of 5-bromotropolone, including its mechanisms of action, potential therapeutic applications, and comparative analysis with structurally related compounds.

Chemical Structure and Properties

The molecular formula of 5-bromotropolone is CHBrO. It features a cycloheptatriene ring with alternating double bonds and functional groups that contribute to its reactivity and stability. The presence of a bromine atom and a hydroxyl group enhances its potential interactions within biological systems.

The exact mechanisms of action for 5-bromotropolone remain largely unexplored; however, its structural characteristics suggest potential interactions with various biological targets. Compounds with similar frameworks have been shown to interact with proteins or enzymes, indicating that 5-bromotropolone may also exhibit such properties. For instance, tropolone has demonstrated antifungal and antibacterial activities, which may imply that 5-bromotropolone could possess analogous effects.

Anticancer Activity

Emerging studies have indicated that α-substituted tropolones can inhibit the growth of certain cancer cell lines while exhibiting lower toxicity towards normal cells. For instance, α-naphthyl tropolone demonstrated selective cytotoxicity against malignant cells compared to healthy peripheral blood mononuclear cells (PBMCs) in vitro. The selectivity index for these compounds indicates their potential as anticancer agents with reduced side effects .

Table 1: Selectivity of Tropolones Against Cancer Cell Lines

| Compound Name | IC50 (µM) | Selectivity (hPBMC/Molt-4) |

|---|---|---|

| α-naphthyl tropolone | 4.89 | 13.8 |

| Vorinostat | 0.86 | 2.6 |

| Fold difference | 5.66 | 1.08 |

This table illustrates the selectivity of different tropolones in targeting cancer cells while sparing healthy cells, emphasizing the therapeutic potential of derivatives like 5-bromotropolone.

Comparative Analysis with Similar Compounds

To better understand the unique properties of 5-bromotropolone, it is beneficial to compare it with other structurally similar compounds:

Table 2: Comparison of Structural Analogues

| Compound Name | Structure Description | Unique Features |

|---|---|---|

| Tropone | Non-benzenoid aromatic compound | Base structure for many derivatives |

| Tropolone | Contains an additional hydroxyl group | Known for its aromatic properties |

| Hinokitiol | Found in Cupressaceae trees | Exhibits antimicrobial activity |

| Colchicine | Alkaloid derived from plants | Used in treating gout |

These compounds share structural elements that contribute to their reactivity and biological activity but differ in their specific properties and therapeutic applications.

Case Studies and Research Findings

A recent study explored the synthesis and biological evaluation of various tropolone derivatives, including those structurally related to 5-bromotropolone. The findings suggested that these compounds could serve as effective lead candidates in drug discovery due to their selective cytotoxicity against cancer cells while maintaining lower toxicity towards normal cells .

In another investigation focusing on HIV-1 integrase inhibitors, certain halogenated derivatives exhibited promising antiviral activity. Although not directly related to 5-bromotropolone, these findings highlight the importance of structural modifications in enhancing biological efficacy .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 5-Bromo-2-hydroxycyclohepta-2,4,6-trien-1-one, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The compound is typically synthesized via electrophilic bromination of a hydroxy-substituted cycloheptatrienone precursor. Key parameters for optimization include:

- Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance electrophilic substitution efficiency.

- Temperature control : Reactions conducted at 0–5°C minimize side reactions like over-bromination.

- Catalysts : Lewis acids (e.g., FeBr₃) improve regioselectivity.

- Yield monitoring : Use HPLC or GC-MS to track intermediates and final product purity .

Q. Which spectroscopic techniques are most effective for characterizing the structural features of this compound?

- Methodological Answer :

- NMR spectroscopy : ¹H and ¹³C NMR identify the hydroxyl proton (δ 10–12 ppm) and conjugated triene system (δ 5.5–7.5 ppm). 2D-COSY confirms coupling patterns in the cycloheptatrienone ring .

- IR spectroscopy : A broad O–H stretch (~3200 cm⁻¹) and conjugated ketone C=O (~1680 cm⁻¹) are diagnostic.

- Mass spectrometry : High-resolution MS (HRMS) confirms the molecular ion [M+H]⁺ and bromine isotopic pattern (1:1 ratio for ⁷⁹Br/⁸¹Br) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in spectral data (e.g., NMR or IR) when characterizing this compound?

- Methodological Answer :

- Cross-referencing databases : Use spectral libraries (e.g., SDBS, PubChem) to compare experimental vs. theoretical peaks. For example, the C–Br stretching vibration (500–600 cm⁻¹) should align with brominated analogs .

- Dynamic vs. static effects : If NMR signals appear split, consider tautomerism or rotational barriers in the cycloheptatrienone system. Variable-temperature NMR can clarify dynamic behavior .

- Computational validation : DFT calculations (e.g., B3LYP/6-31G*) predict optimized geometries and vibrational frequencies to validate experimental IR/NMR data .

Q. What strategies are recommended for analyzing the compound’s stability under varying pH and temperature conditions?

- Methodological Answer :

- Accelerated stability studies : Expose the compound to pH 3–10 buffers at 40–60°C for 7–14 days. Monitor degradation via HPLC-UV.

- Kinetic modeling : Use Arrhenius plots to extrapolate shelf-life at room temperature.

- Mechanistic insights : Degradation pathways (e.g., hydrolysis of the ketone or dehydrobromination) can be inferred from LC-MS/MS fragmentation patterns .

Q. How does the compound’s electronic structure influence its reactivity in Diels-Alder or nucleophilic substitution reactions?

- Methodological Answer :

- Frontier molecular orbital (FMO) analysis : The electron-deficient triene system acts as a dienophile in Diels-Alder reactions. HOMO-LUMO gaps calculated via DFT predict reactivity trends.

- Substituent effects : The hydroxyl group donates electron density through resonance, while the bromine atom withdraws it, creating regioselective attack sites.

- Experimental validation : Competitive reactions with dienes (e.g., anthracene) under inert vs. protic conditions quantify kinetic vs. thermodynamic control .

Data Contradiction & Experimental Design

Q. How should researchers address conflicting reports on the compound’s solubility in polar vs. nonpolar solvents?

- Methodological Answer :

- Ternary phase diagrams : Systematically test solubility in solvent mixtures (e.g., water/ethanol/hexane) to identify co-solvency effects.

- Hansen solubility parameters : Compare experimental solubility with predicted values based on dispersion (δD), polar (δP), and hydrogen-bonding (δH) components.

- Crystallography : Single-crystal X-ray diffraction reveals intermolecular interactions (e.g., Br···O halogen bonds) that influence solubility .

Q. What experimental design principles apply when studying the compound’s role as an intermediate in multi-step syntheses?

- Methodological Answer :

- Modular design : Use orthogonal protecting groups (e.g., TMS for hydroxyl, Boc for amines) to prevent unwanted side reactions.

- In situ monitoring : ReactIR or Raman spectroscopy tracks intermediate formation in real time.

- Scale-up considerations : Evaluate solvent sustainability (e.g., switch from DMF to cyclopentyl methyl ether) and catalyst recovery .

Computational & Theoretical Extensions

Q. Which computational models best predict the compound’s tautomeric equilibria and resonance stabilization?

- Methodological Answer :

- DFT/MD hybrid approaches : Combine geometry optimization (B3LYP) with molecular dynamics (AMBER) to simulate tautomer interconversion.

- Natural bond orbital (NBO) analysis : Quantifies resonance stabilization energy from delocalized π-electrons in the triene-ketone system.

- Benchmarking : Compare computed vs. experimental UV-Vis spectra (λmax ~280 nm) to validate electronic transitions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.